molecular formula C14H18O4 B3058736 Dimethyl 3-benzylpentanedioate CAS No. 91478-80-7

Dimethyl 3-benzylpentanedioate

Cat. No.: B3058736
CAS No.: 91478-80-7
M. Wt: 250.29 g/mol
InChI Key: OUNRVENICJPJHH-UHFFFAOYSA-N
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Description

These compounds are typically synthesized via esterification or substitution reactions and are used in organic synthesis, pharmaceuticals, and materials science .

Properties

IUPAC Name

dimethyl 3-benzylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-13(15)9-12(10-14(16)18-2)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNRVENICJPJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556782
Record name Dimethyl 3-benzylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91478-80-7
Record name Dimethyl 3-benzylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-benzylpentanedioate can be synthesized through the esterification of 3-benzylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-benzylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: 3-benzylpentanedioic acid.

    Reduction: 3-benzylpentanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-benzylpentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of dimethyl 3-benzylpentanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Dimethyl 3-Phenylpentanedioate

  • Structure : Features a phenyl group (–C₆H₅) at the 3-position instead of a benzyl group.
  • Crystallography : Single-crystal X-ray analysis () reveals a planar ester backbone with a mean C–C bond length of 0.002 Å and an R factor of 0.038, indicating high structural precision.
  • Synthesis : Prepared from benzaldehyde via condensation and esterification ().
  • Applications: Likely used as a monomer or intermediate in polymer chemistry due to its rigid aromatic substituent .

Dimethyl 3-Methylpentanedioate

  • Structure : A methyl group (–CH₃) substitutes the 3-position ().
  • Physicochemical Properties: Higher volatility compared to benzyl/phenyl analogs due to reduced steric hindrance. Lower molecular weight (C₉H₁₄O₄) enhances solubility in non-polar solvents.

Dibutyl 3-Methylpentanedioate

  • Structure : Longer butyl ester chains replace methyl groups, increasing hydrophobicity.
  • Industrial Relevance : Used as plasticizers or lubricant additives ().
  • Synthesis: Likely involves transesterification of dimethyl esters with butanol .

Dimethyl 3-(Cyanomethylidene)pentanedioate

  • Structure: A cyano-substituted methylidene group (–CH=C(CN)–) at the 3-position ().
  • Reactivity: The electron-withdrawing cyano group enhances electrophilic character, making it reactive in Michael addition or cycloaddition reactions.
  • Applications: Potential intermediate in pharmaceutical synthesis (e.g., nitrile-containing drugs) .

Comparative Data Table

Compound CAS Number Substituent (3-position) Ester Groups Key Properties/Applications References
Dimethyl 3-benzylpentanedioate Not provided Benzyl (–CH₂C₆H₅) Methyl Synthetic intermediate (inferred)
Dimethyl 3-phenylpentanedioate 142509-31-7 Phenyl (–C₆H₅) Methyl High crystallinity; polymer science
Dimethyl 3-methylpentanedioate Methyl (–CH₃) Methyl High solubility; organic synthesis
Dibutyl 3-methylpentanedioate 56051-60-6 Methyl (–CH₃) Butyl Plasticizer/lubricant additive
Dimethyl 3-(cyanomethylidene)pentanedioate 142509-31-7 Cyanomethylidene (–CH=C(CN)–) Methyl Electrophilic reactivity; drug synthesis

Key Research Findings

  • Substituent Effects: Aromatic vs. Aliphatic: Benzyl and phenyl groups () enhance thermal stability and rigidity compared to methyl or butyl groups. Electron-Withdrawing Groups: Cyanomethylidene () increases reactivity toward nucleophiles, enabling diverse synthetic applications.
  • Ester Chain Length :
    • Methyl esters () favor volatility and solubility in polar aprotic solvents.
    • Butyl esters () improve compatibility with hydrophobic matrices (e.g., polymers).

Biological Activity

Dimethyl 3-benzylpentanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O4
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 105-56-6

This compound is characterized by its ester functional groups and a benzyl moiety, which may contribute to its biological interactions.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
  • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : The compound has shown promise in pain relief applications, possibly by modulating pain pathways in the nervous system.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Receptor Modulation : Interaction with various receptors may alter signaling pathways associated with pain and inflammation.

Research Findings and Case Studies

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Research :
    • In vitro studies showed that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Analgesic Evaluation :
    • In a mouse model of acute pain, administration of this compound resulted in a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced TNF-α secretion
AnalgesicDecreased pain response in mice

Q & A

Q. What experimental design strategies are optimal for synthesizing dimethyl 3-benzylpentanedioate with high purity and yield?

To optimize synthesis, employ factorial design to evaluate critical variables such as reaction temperature, catalyst concentration, and solvent polarity. For example, a 2³ factorial design can systematically test interactions between these factors . Post-reaction, validate purity using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry to confirm molecular structure and detect byproducts . A table for parameter optimization might include:

VariableLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)0.52.0
Solvent PolarityTolueneDMF

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the ester groups and benzyl substitution pattern. Compare chemical shifts with analogous compounds (e.g., dimethyl glutarate derivatives) .
  • FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .
  • GC-MS : Quantify purity and detect volatile impurities under optimized ionization conditions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using ICH guidelines:

  • Expose samples to 40°C/75% RH for 6 months.
  • Monitor degradation via HPLC and track ester hydrolysis by quantifying free diacid formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
  • Conduct reactions in a fume hood to minimize inhalation risks.
  • Neutralize waste with aqueous sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory data in kinetic studies of this compound hydrolysis be resolved?

  • Perform replicate experiments under controlled pH and temperature.
  • Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables like trace metal ions acting as catalysts .
  • Validate findings with ab initio molecular dynamics simulations to model hydrolysis pathways .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?

  • Density Functional Theory (DFT) : Calculate reaction barriers for esterification or benzyl-group functionalization.
  • COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous catalysis .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions for C-C bond formation .

Q. How can interdisciplinary approaches enhance applications of this compound in drug delivery systems?

  • Chemical Biology : Modify the benzyl group to improve lipophilicity for enhanced cell membrane permeability.
  • Pharmaceutical Engineering : Use microfluidics to encapsulate the compound in biodegradable polymers (e.g., PLGA) for controlled release .

Q. What methodologies address challenges in scaling up this compound synthesis while minimizing waste?

  • Flow Chemistry : Optimize continuous synthesis to reduce solvent use and improve heat management.
  • Life Cycle Assessment (LCA) : Quantify environmental impacts of traditional vs. green solvents (e.g., cyclopentyl methyl ether) .

Q. How can researchers investigate the compound’s potential as a substrate for enzymatic transformations?

  • Screen lipases (e.g., Candida antarctica Lipase B) for enantioselective hydrolysis.
  • Use crystallography to resolve enzyme-substrate binding modes and guide rational mutagenesis .

Q. What strategies reconcile discrepancies between theoretical predictions and experimental outcomes in benzyl-group functionalization?

  • Validate computational models with in-situ FT-IR to monitor intermediate formation.
  • Apply statistical error analysis to identify systematic biases in DFT calculations (e.g., solvent effects) .

Methodological Frameworks

  • Data Contradiction Analysis : Use Bayesian inference to weigh evidence from conflicting studies, incorporating prior knowledge about reaction mechanisms .
  • Interdisciplinary Integration : Combine synthetic chemistry with cheminformatics to design derivatives with tailored properties (e.g., logP, solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 3-benzylpentanedioate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.